molecular formula C44H63N11O12S2 B12395548 [Lys8] Vasopressin Desglycinamide

[Lys8] Vasopressin Desglycinamide

Cat. No.: B12395548
M. Wt: 1002.2 g/mol
InChI Key: ZZDNEILBMUUAAW-LGYYRGKSSA-N
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Description

[Lys8] Vasopressin Desglycinamide is a synthetic analog of vasopressin, a hormone that plays a crucial role in regulating water retention in the body. This compound is primarily used in scientific research to study memory consolidation and avoidance behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Lys8] Vasopressin Desglycinamide involves peptide synthesis techniques. The process typically includes the stepwise addition of amino acids to form the desired peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves automated peptide synthesizers and rigorous purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[Lys8] Vasopressin Desglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling reagents like carbodiimides. The conditions typically involve controlled temperatures and pH to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in analogs with altered biological activity .

Scientific Research Applications

[Lys8] Vasopressin Desglycinamide has a wide range of scientific research applications, including:

    Chemistry: Used to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in memory consolidation and avoidance behavior in animal models.

    Medicine: Explored for potential therapeutic applications in conditions related to memory and behavior.

    Industry: Utilized in the development of peptide-based drugs and research tools

Mechanism of Action

[Lys8] Vasopressin Desglycinamide exerts its effects by mimicking the action of vasopressin. It binds to vasopressin receptors in the brain, leading to the activation of signaling pathways involved in memory consolidation and avoidance behavior. The molecular targets include vasopressin receptors, and the pathways involve the modulation of neurotransmitter release and synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

    Desmopressin: Another vasopressin analog used in the treatment of diabetes insipidus.

    Oxytocin: A hormone similar to vasopressin, involved in social bonding and reproductive behaviors.

Uniqueness

[Lys8] Vasopressin Desglycinamide is unique in its specific application for studying memory consolidation and avoidance behavior. Unlike other vasopressin analogs, it is primarily used in research settings rather than clinical applications .

Properties

Molecular Formula

C44H63N11O12S2

Molecular Weight

1002.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C44H63N11O12S2/c45-17-5-4-9-29(44(66)67)50-42(64)34-10-6-18-55(34)43(65)33(23-69)54-41(63)32(21-36(48)58)53-38(60)28(15-16-35(47)57)49-39(61)31(19-24-7-2-1-3-8-24)52-40(62)30(51-37(59)27(46)22-68)20-25-11-13-26(56)14-12-25/h1-3,7-8,11-14,27-34,56,68-69H,4-6,9-10,15-23,45-46H2,(H2,47,57)(H2,48,58)(H,49,61)(H,50,64)(H,51,59)(H,52,62)(H,53,60)(H,54,63)(H,66,67)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

ZZDNEILBMUUAAW-LGYYRGKSSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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